Mass Spectrometry: M+2 Mass Shift Enables Unambiguous Analyte Resolution from Endogenous M+0 and M+1 Signals
Acetyl bromide-13C2 provides a mass shift of +2 Da (M+2) relative to unlabeled acetyl bromide (M+0). In contrast, singly 13C-labeled analogs (Acetyl-1-13C bromide, CAS 79385-25-4; Acetyl-2-13C bromide, CAS 74787-38-5) yield only an M+1 shift . In LC-MS/MS quantification, the M+2 signal is completely baseline-resolved from the natural abundance M+2 isotopologue of the unlabeled analyte (~1% relative abundance), whereas an M+1 internal standard may overlap with the natural abundance M+1 peak (~2.2%) of the analyte, leading to cross-talk and systematic bias [1].
| Evidence Dimension | Mass shift from unlabeled parent |
|---|---|
| Target Compound Data | +2 Da (M+2) |
| Comparator Or Baseline | +1 Da (M+1) for Acetyl-1-13C bromide and Acetyl-2-13C bromide |
| Quantified Difference | 1 Da greater shift; eliminates isotopic overlap with natural M+1 analyte peak |
| Conditions | ESI or APCI LC-MS, QqQ or HRMS |
Why This Matters
For regulatory bioanalysis, the M+2 internal standard is preferred as it avoids isotopic interference, ensuring linearity and accuracy in the lower limit of quantification (LLOQ) range.
- [1] KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved April 17, 2026. View Source
